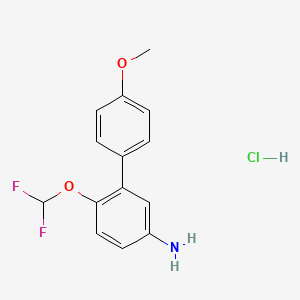
4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline hydrochloride
Overview
Description
4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline hydrochloride, commonly known as DFMA, is a synthetic compound with a wide variety of applications in the pharmaceutical and scientific research fields. It is a white solid with a melting point of 191-193 °C and a solubility of 0.6 g/mL in water. It has a molecular weight of 321.8 g/mol and a chemical formula of C11H12F2NO2•HCl. DFMA has been used in the synthesis of various pharmaceuticals, as well as for research purposes in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis and reactions of related compounds demonstrate the versatility and reactivity of similar chemical structures, providing insights into potential applications of the target compound in synthesizing new materials or intermediates for further chemical reactions. For instance, the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) (PIFA) in different conditions highlights the influence of electron-withdrawing and electron-donating groups on the chemical behavior of anilides, which could relate to the reactivity of similar difluoromethoxy and methoxy substituted aniline derivatives (Itoh et al., 2002).
Pharmacological Evaluation
Although excluding drug use and dosage, the synthesis and evaluation of compounds for their biological activity is a significant area of interest. For example, the preparation and pharmacological evaluation of new series of derivatives based on similar aniline compounds provide a foundation for understanding how structural modifications can influence biological activity. Such studies could imply the potential of "4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline hydrochloride" in the development of new therapeutic agents (Patel et al., 2013).
Antimicrobial Activity
Research on novel quinazolinone derivatives, including reactions with primary aromatic amines and heterocyclic amines, suggests the potential of aniline derivatives in synthesizing compounds with antimicrobial properties. This indicates possible applications in designing new antimicrobial agents (Habib et al., 2013).
Corrosion Inhibition
The study on corrosion control using similar aniline derivatives in specific media demonstrates the potential application of "4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline hydrochloride" in corrosion inhibition. The research findings could inform the development of new corrosion inhibitors for industrial applications (Bentiss et al., 2009).
Electrochemical and Electrochromic Behaviors
Exploring the substituent effect on the electrochemical and electrochromic behaviors of ambipolar aromatic polyimides could provide insights into the electronic properties of related compounds. This research can guide the development of materials for electronic and optoelectronic applications (Huang et al., 2011).
properties
IUPAC Name |
4-(difluoromethoxy)-3-(4-methoxyphenyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2.ClH/c1-18-11-5-2-9(3-6-11)12-8-10(17)4-7-13(12)19-14(15)16;/h2-8,14H,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMAMRMHCVNBGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC(=C2)N)OC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




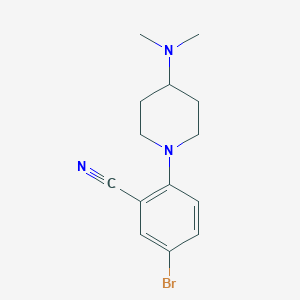
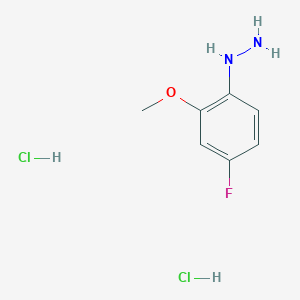
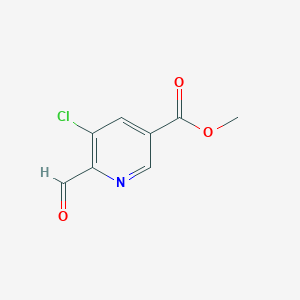
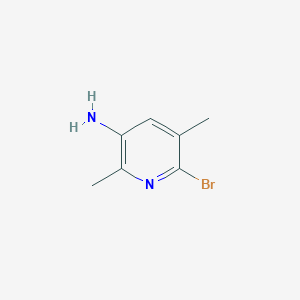
![tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate](/img/structure/B1445860.png)
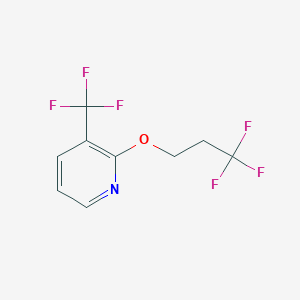
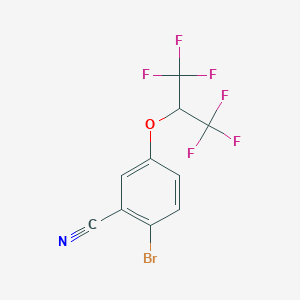
![5-Oxa-2-aza-spiro[3.4]octane hemioxalate](/img/structure/B1445863.png)
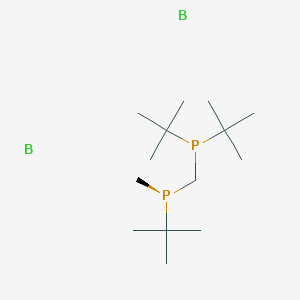
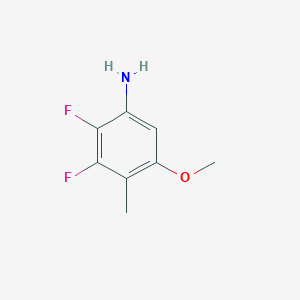
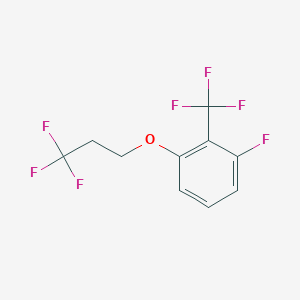
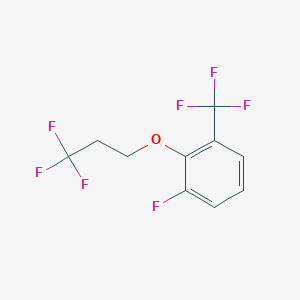
![tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate](/img/structure/B1445869.png)